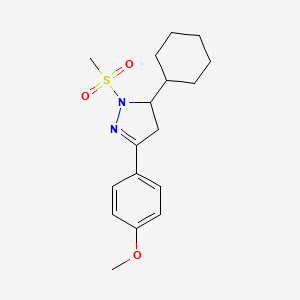
3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole has been studied for its potential applications in several scientific fields. In medicine, it has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. It has also been investigated for its anticancer activity, with studies showing that it can inhibit the growth of cancer cells.
In agriculture, 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole has been studied for its potential use as a pesticide. It has been shown to possess insecticidal activity against several insect species, including aphids and whiteflies.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole is not fully understood. However, some studies have suggested that it may exert its biological effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole. In one study, it was shown to reduce the levels of pro-inflammatory cytokines in mice, indicating its anti-inflammatory activity. In another study, it was shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole in lab experiments is its diverse biological activities, which make it a promising candidate for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole has been reported in several studies. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine and 1,3-cyclohexanedione in the presence of sulfuric acid and sodium acetate. The resulting product is then treated with methylsulfonyl chloride to obtain the final compound.
Propiedades
IUPAC Name |
3-cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-22-15-10-8-13(9-11-15)16-12-17(14-6-4-3-5-7-14)19(18-16)23(2,20)21/h8-11,14,17H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAPHAVGLKXQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3CCCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

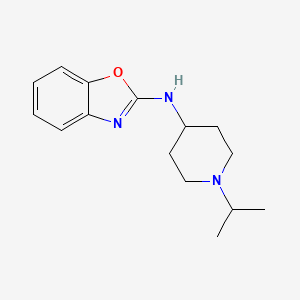
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
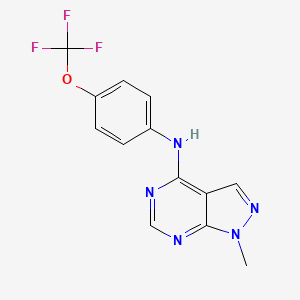
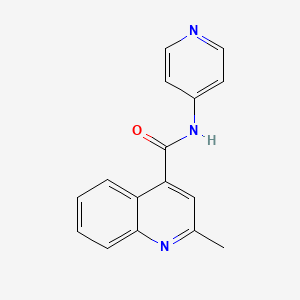

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
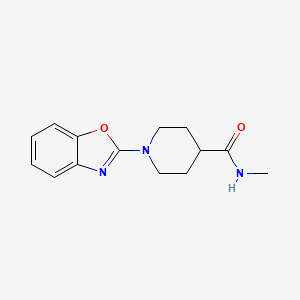
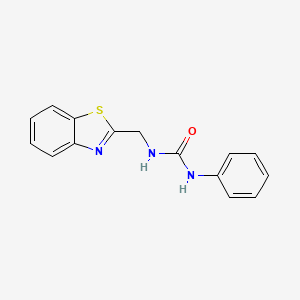


![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)